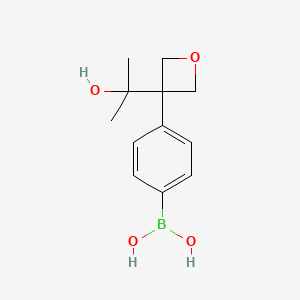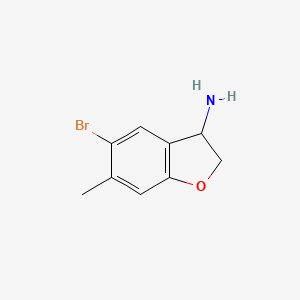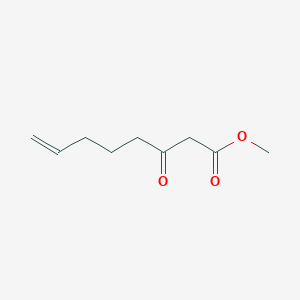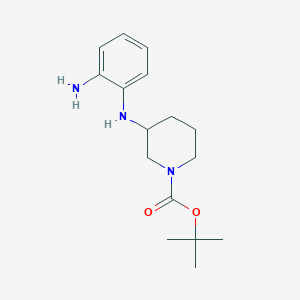
(4-(3-(2-Hydroxypropan-2-yl)oxetan-3-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(3-(2-Hydroxypropan-2-yl)oxetan-3-yl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an oxetane ring and a hydroxypropan-2-yl group. The unique structure of this compound makes it a valuable tool in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-(2-Hydroxypropan-2-yl)oxetan-3-yl)phenyl)boronic acid typically involves the formation of the oxetane ring followed by the introduction of the boronic acid group. One common method involves the reaction of a phenylboronic acid derivative with an oxetane precursor under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the oxetane ring and the subsequent attachment of the boronic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form suitable for various applications.
化学反应分析
Types of Reactions
(4-(3-(2-Hydroxypropan-2-yl)oxetan-3-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction efficiency and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction can produce biaryl compounds, while oxidation reactions can yield boronic esters or acids.
科学研究应用
(4-(3-(2-Hydroxypropan-2-yl)oxetan-3-yl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the development of fluorescent probes and sensors for biological studies.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of (4-(3-(2-Hydroxypropan-2-yl)oxetan-3-yl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The oxetane ring can also contribute to the compound’s reactivity and stability, enhancing its effectiveness in various applications.
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the oxetane and hydroxypropan-2-yl groups.
(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid: Similar structure but without the oxetane ring.
(4-(Oxetan-3-yl)phenyl)boronic acid: Similar structure but without the hydroxypropan-2-yl group.
Uniqueness
The uniqueness of (4-(3-(2-Hydroxypropan-2-yl)oxetan-3-yl)phenyl)boronic acid lies in its combination of the boronic acid group, oxetane ring, and hydroxypropan-2-yl group. This combination imparts unique reactivity and stability, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C12H17BO4 |
|---|---|
分子量 |
236.07 g/mol |
IUPAC 名称 |
[4-[3-(2-hydroxypropan-2-yl)oxetan-3-yl]phenyl]boronic acid |
InChI |
InChI=1S/C12H17BO4/c1-11(2,14)12(7-17-8-12)9-3-5-10(6-4-9)13(15)16/h3-6,14-16H,7-8H2,1-2H3 |
InChI 键 |
KTYOFACQYSQNRJ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)C2(COC2)C(C)(C)O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 5-formyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13982903.png)

![1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B13982908.png)

![2,2'-Thiobis[4-bromophenol]](/img/structure/B13982920.png)
![1-[6-(Bromomethyl)pyridin-2-YL]ethanone](/img/structure/B13982928.png)

![5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one](/img/structure/B13982947.png)
![[2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13982950.png)
![4-[(4-Methylpiperazin-1-yl)methyl]piperidin-4-ol](/img/structure/B13982952.png)
![1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13982955.png)



